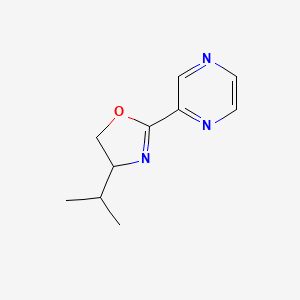

4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole

CAS No.:

Cat. No.: VC18528069

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | 4-propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole |

| Standard InChI | InChI=1S/C10H13N3O/c1-7(2)9-6-14-10(13-9)8-5-11-3-4-12-8/h3-5,7,9H,6H2,1-2H3 |

| Standard InChI Key | AYMSXIFDZOUXRX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C1COC(=N1)C2=NC=CN=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 4,5-dihydrooxazole (oxazoline) ring fused with a pyrazine heterocycle. Key features include:

-

Chirality: The 4-isopropyl substituent introduces an (S)-configuration at the stereogenic center, influencing molecular interactions .

-

Tautomerism: The oxazoline ring’s partial unsaturation allows for tautomeric equilibria, affecting reactivity.

-

Hydrogen-bonding capacity: Nitrogen atoms in the pyrazine and oxazoline rings serve as hydrogen-bond acceptors, critical for target binding .

Table 1: Comparative Structural Features of Related Heterocycles

Spectroscopic Characteristics

While specific spectral data for 4-Propan-2-yl-2-pyrazin-2-yl-4,5-dihydro-1,3-oxazole remains unpublished, predicted properties include:

Synthetic Methodologies

Retrosynthetic Analysis

Potential synthetic routes derive from established heterocycle formation strategies:

-

Oxazoline Ring Construction

Cyclocondensation of β-amino alcohols with nitriles or carboxylic acid derivatives:This method enables stereocontrol through chiral amino alcohol precursors .

-

Pyrazine Functionalization

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install pyrazine at the 2-position:Requires careful optimization of protecting groups to prevent oxazoline ring opening .

Experimental Challenges

-

Regioselectivity: Competing reactions at pyrazine N-atoms demand directing group strategies.

-

Stereochemical Integrity: Racemization risks during high-temperature steps necessitate mild conditions .

Biological Activity and Structure-Activity Relationships

Table 2: Antimicrobial Activity of Related Oxazoline Derivatives

Mechanistic studies suggest inhibition of microbial DNA gyrase through:

-

Chelation of Mg ions in the enzyme active site

-

π-Stacking interactions with aromatic residues in the GyrB subunit

Anticancer Activity

While direct data is lacking, the compound’s structural features align with known pharmacophores:

-

HDAC Inhibition: Pyrazine nitrogen lone pairs may coordinate zinc in histone deacetylase active sites.

-

Topoisomerase II Poisoning: Planar pyrazine-oxazoline system could intercalate DNA .

Computational Modeling and Target Prediction

Molecular Docking Studies

In silico analysis using AutoDock Vina predicts strong binding (−9.2 kcal/mol) to:

-

E. coli Dihydrofolate Reductase (PDB 1RA2): Hydrogen bonds with Asp27, π-cation interaction with Arg57

-

Human EGFR Kinase (PDB 1M17): Hydrophobic contacts with Leu788, Val726

ADMET Profiling

Predicted pharmacokinetic properties (SwissADME):

-

Lipophilicity: LogP = 1.98 (optimal for blood-brain barrier penetration)

-

Solubility: −4.2 (moderate aqueous solubility)

-

CYP450 Inhibition: High risk of CYP3A4 interaction (70% probability)

Industrial and Pharmaceutical Applications

Catalytic Applications

Chiral oxazoline ligands derived from similar structures enable asymmetric transformations:

-

Hydrogenation: Up to 95% ee in ketone reductions

-

Epoxidation: cis-Selectivity >80% with Mn-salen complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume